molecular formula C17H16N4O2 B3007774 N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 899947-02-5

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No.: B3007774
CAS No.: 899947-02-5
M. Wt: 308.341
InChI Key: BFCPTFGRBGGMAU-UHFFFAOYSA-N
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Description

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, a compound featuring an indole moiety, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure comprises an indole ring, a ureido group, and an acetamide moiety, which contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, influencing multiple biochemical pathways.

Indole derivatives like this compound exhibit their biological effects through several mechanisms:

  • Receptor Binding : These compounds can bind with high affinity to multiple receptors, modulating signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase, which is crucial in carbohydrate metabolism.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Against Mycobacterium tuberculosis : A study highlighted the synthesis of related indole compounds that showed promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity at low concentrations .
  • General Antibacterial and Antifungal Properties : The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus epidermidis and Candida albicans, showing moderate to strong inhibition .

Antioxidant and Antihyperglycemic Effects

Indole derivatives have been investigated for their antioxidant properties. One study reported that related compounds exhibited good to moderate inhibition against α-amylase, suggesting potential antihyperglycemic effects . The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, demonstrating the ability to neutralize reactive oxygen species.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Biological Activity Findings
AntimycobacterialEffective against Mtb with low toxicity in mammalian cells.
Antioxidant & AntihyperglycemicInhibits α-amylase with IC50 values comparable to standard drugs.
Antibacterial & AntifungalExhibited MIC values of 7.80 µg/mL against S. epidermidis; moderate antifungal activity against C. albicans.

Case Studies

  • Antimycobacterial Efficacy :
    A series of 1H-indoles were synthesized and tested for their ability to inhibit Mtb growth. Among these compounds, one exhibited significant bactericidal activity at concentrations close to its MIC, demonstrating time-dependent kill kinetics similar to first-line drugs like rifampicin .
  • Antioxidant Potential :
    In vitro studies on various indole derivatives showed that they could effectively scavenge free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Properties

IUPAC Name

N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPTFGRBGGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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